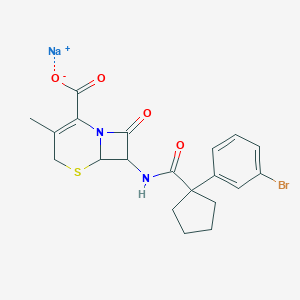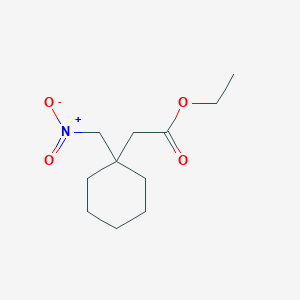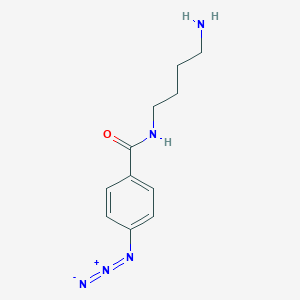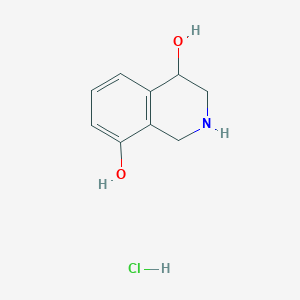
1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is a compound used to study alcohol addiction and Parkinson’s disease. It functions as a dopamine receptor agonist. This compound’s hydrochloride form enhances its solubility, making it effective for oral administration .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is C9H12ClNO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is 201.65 g/mol . The melting point is 229-232°C (dec.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides has been explored starting from various precursors, indicating the chemical flexibility and utility of this compound in synthesizing new quinone classes (Jacobs et al., 2008).
- Studies have demonstrated the preparation of various naphthalenetetramine and isoquinoline derivatives, highlighting the compound's role in generating complex chemical structures (Mataka et al., 1992).
Biological Activity and Pharmacological Potential
- Research has identified the analgesic and anti-inflammatory properties of certain 1,2,3,4-tetrahydroisoquinoline derivatives, suggesting potential medical applications (Rakhmanova et al., 2022).
- The local anesthetic activity of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has been evaluated, demonstrating the compound's relevance in developing new anesthetic agents (Azamatov et al., 2023).
Electrochemical and Oxidation Studies
- Electrochemical studies of salsolinol, a derivative of 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol, have been conducted to understand its oxidation behavior, which is relevant for neurological studies (Fa & Dryhurst, 1991).
Synthesis and Ring-Opening Mechanisms
- The compound has been used in the synthesis and study of spirocyclic dienones, illustrating its utility in complex organic synthesis processes (Birch et al., 1975).
Anticonvulsant and Neuroprotective Properties
- Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anticonvulsant activity, highlighting the compound's potential in neuroprotective therapies (Ohkubo et al., 1996).
Potential in Anticancer Research
- Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to have antiglioma activity, indicating their potential use in cancer treatment (Mohler et al., 2006).
Novel Applications and Drug Development
- Research on novel tetrahydroisoquinolines has been conducted to explore their anti-fungal and contraceptive activities, showcasing the compound's diverse pharmacological applications (Rong-mei, 2006).
Coordinating Ability and Complex Formation
- The coordinating ability of 1,2,3,4-tetrahydro-8-hydroxyquinoline has been studied, demonstrating its potential use in complex formation with various cations (Ramenskaya et al., 2006).
Zukünftige Richtungen
1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride has garnered a lot of attention in the scientific community due to its potential biological activities against various infective pathogens and neurodegenerative disorders . Future research may focus on the development of novel THIQ analogs with potent biological activity .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,8-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-8-3-1-2-6-7(8)4-10-5-9(6)12;/h1-3,9-12H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKSKLKVVRVUBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C(=CC=C2)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501611 |
Source


|
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride | |
CAS RN |
72511-87-6 |
Source


|
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)
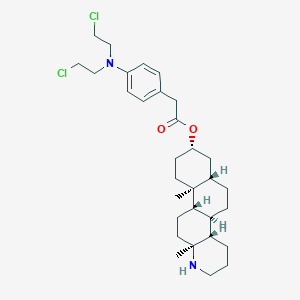
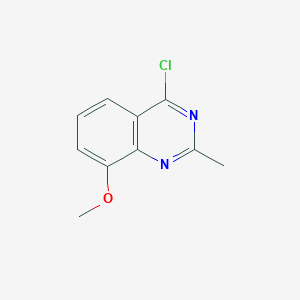
![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
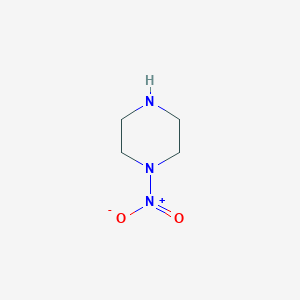
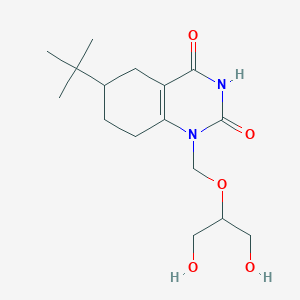

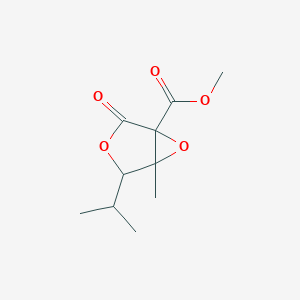
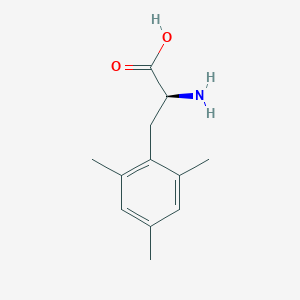
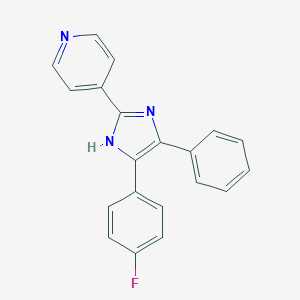
![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)
